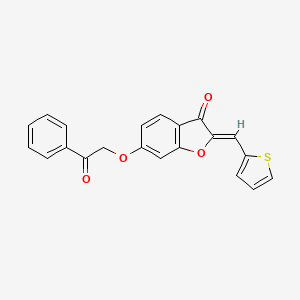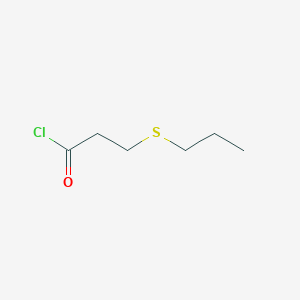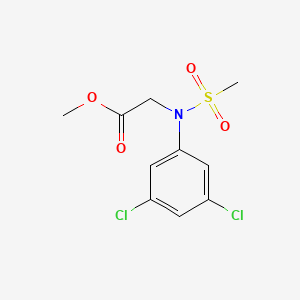![molecular formula C13H14N2OS B2537808 N-(4,6-dimethylthieno[2,3-b]pyridin-3-yl)cyclopropanecarboxamide CAS No. 1328300-43-1](/img/structure/B2537808.png)
N-(4,6-dimethylthieno[2,3-b]pyridin-3-yl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate, a related compound, has been described . The compound was synthesized via reaction of 3-cyano-pyridinacetohydrazide with benzoylchloride and the appropriate aldehyde .Molecular Structure Analysis
The molecular structure of similar compounds, such as 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile, has been analyzed . The molecule was found to be almost planar, with a dihedral angle of 1.38 (4)° between the thiophene and pyridine rings .Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied. Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is a polyfunctional compound possessing both nucleophilic and electrophilic properties . The typical nucleophilic position is the NH2 group, while the electrophilic position is the ester carbonyl .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the molecular weight of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile is 282.4 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .科学的研究の応用
Synthesis and Structural Analysis
Researchers have developed several synthetic routes and methodologies to create N-(4,6-dimethylthieno[2,3-b]pyridin-3-yl)cyclopropanecarboxamide and related compounds. Dyachenko et al. (2020) detailed a one-pot synthesis approach for thieno[2,3-b]pyridine derivatives, showcasing the versatility and chemical reactivity of these compounds for generating complex molecular structures (Dyachenko, Dyachenko, Dorovatovsky, Khrustalev, & Nenajdenko, 2020). Chigorina et al. (2019) investigated the cyclization reactions of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides, leading to the discovery of new heterocyclic compounds with potential biological activities (Chigorina, Bespalov, & Dotsenko, 2019).
Biological Activities and Applications
Several studies have focused on the bioactivity of derivatives of this compound, exploring their potential as therapeutic agents. For instance, compounds synthesized from related chemical structures have shown promising herbicidal and fungicidal activities, indicating their potential in agricultural applications (Tian, Song, Wang, & Liu, 2009) (Tian, Song, Wang, & Liu, 2009). Another significant area of research has been the exploration of these compounds for their anti-Alzheimer and anti-COX-2 activities, with derivatives demonstrating potential as pharmacological agents in treating neurological disorders and inflammation (Attaby, Abdel-fattah, Shaif, & Elsayed, 2009) (Attaby, Abdel-fattah, Shaif, & Elsayed, 2009).
Antioxidant and Antimicrobial Applications
The antioxidant properties of indane-amide substituted derivatives highlight the compound's potential in developing treatments for oxidative stress-related conditions (Mohamed & El-Sayed, 2019) (Mohamed & El-Sayed, 2019). Additionally, Gad-Elkareem, Abdel-fattah, and Elneairy (2011) synthesized thio-substituted derivatives exhibiting antimicrobial activities, suggesting their utility in combating infectious diseases (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Insecticidal Activity
Compounds derived from this compound have also been explored for their insecticidal properties. Ben Hamadi and Guesmi (2022) reported the synthesis of new cyclopropanes exhibiting high insecticidal activity against Aedes aegypti and Musca domestica, underscoring the potential of these derivatives in developing new pest control agents (Ben Hamadi & Guesmi, 2022).
作用機序
While the mechanism of action for “N-(4,6-dimethylthieno[2,3-b]pyridin-3-yl)cyclopropanecarboxamide” is not specifically known, related compounds have been studied for their biological activity. For instance, some thieno[2,3-b]pyridine derivatives have been designed and synthesized as anti-PI3K agents . The PI3K-Akt-mTOR pathway is a highly activated signal transduction pathway in human hematological malignancies and has been validated as a promising target for therapy .
特性
IUPAC Name |
N-(4,6-dimethylthieno[2,3-b]pyridin-3-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-7-5-8(2)14-13-11(7)10(6-17-13)15-12(16)9-3-4-9/h5-6,9H,3-4H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQOJASHWVAMMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=CS2)NC(=O)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorobenzyl)-2-[3'-(3-methylphenyl)-2,4'-dioxospiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]acetamide](/img/structure/B2537726.png)
![Methyl-(3-methyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B2537729.png)
![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide](/img/structure/B2537731.png)

![4-[4-(Difluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B2537734.png)

![2-(2-chlorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2537739.png)

![Ethyl 3-methylpyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2537741.png)
![N-[5-[[2-(2,3-dimethylanilino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-4-(4-morpholinylsulfonyl)benzamide](/img/structure/B2537742.png)
![N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2537743.png)
![N-[2-(cyclohexen-1-yl)ethyl]-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide](/img/structure/B2537744.png)
![3-(4-fluorophenyl)-1-(3-nitrophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2537747.png)
![2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2537748.png)